![molecular formula C17H16FN3O3 B2729614 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide CAS No. 1903606-50-7](/img/structure/B2729614.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide is a useful research compound. Its molecular formula is C17H16FN3O3 and its molecular weight is 329.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Melanoma Imaging with Positron Emission Tomography (PET)
The development of radiotracers for PET imaging in melanoma research represents a significant application area. A study by Greguric et al. (2009) focused on the synthesis of a novel PET radiotracer, [(18)F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide ([(18)F]2), which exhibited high melanoma uptake and rapid clearance from the body. This tracer, developed from the incorporation of fluorine into the nicotinamide ring, demonstrated promising preclinical results for assessing therapeutic agent responsiveness in melanoma via PET imaging (Greguric et al., 2009).
Chemical Synthesis and Structural Exploration
The chemical synthesis and exploration of structural landscapes represent another critical application. Dubey and Desiraju (2014) investigated the acid-pyridine heterosynthon as a molecular module to probe the structural landscape of the benzoic acid: isonicotinamide 1:1 cocrystal. This work highlights the potential of such compounds in understanding high-energy structures and their applications in material science and pharmaceuticals (Dubey & Desiraju, 2014).
Catalytic Asymmetric Synthesis
In the realm of organic synthesis, catalytic asymmetric reactions involving cyclic imines, including dibenzo[b,f][1,4]oxazepines, have been a focus to access chiral compounds with wide-ranging biological and pharmacological activities. Munck et al. (2018) provided an overview of enantioselective reactions with seven-membered cyclic imines used as electrophiles, highlighting the synthesis of chiral dibenzo[b,f][1,4]oxazepine derivatives. This area of research is critical for the development of new therapeutic agents with improved efficacy and selectivity (Munck, Vila, & Pedro, 2018).
Antimicrobial and Anticancer Properties
Synthesis and evaluation of antimicrobial activities have been conducted on derivatives starting from isonicotinic acid hydrazide. Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities. This study indicates the potential of such compounds in developing new antimicrobial agents (Bayrak et al., 2009). Additionally, novel benzoxepine-1,2,3-triazole hybrids were synthesized by Kuntala et al. (2015) and evaluated for their potential antibacterial and anticancer properties, showing specificity towards Gram-negative species and cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-14-1-2-15-13(9-14)10-21(16(22)11-24-15)8-7-20-17(23)12-3-5-19-6-4-12/h1-6,9H,7-8,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXMQOQZJBMFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

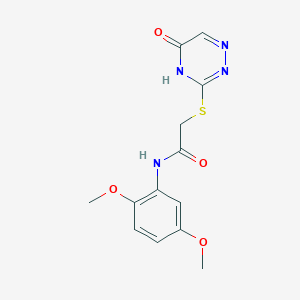
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2729534.png)
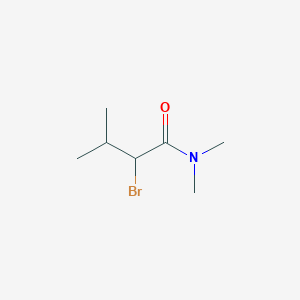
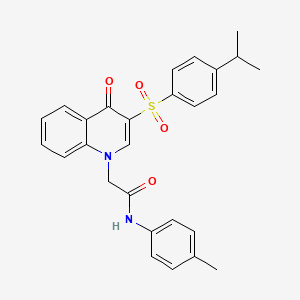
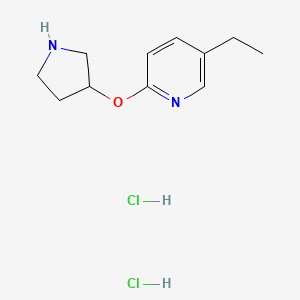

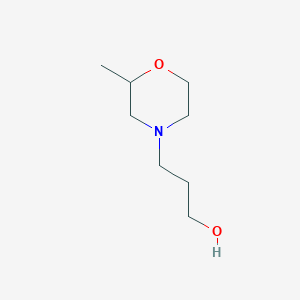
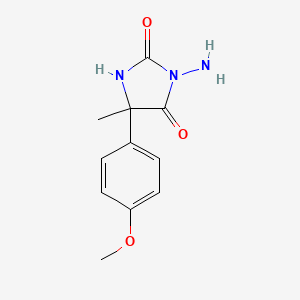
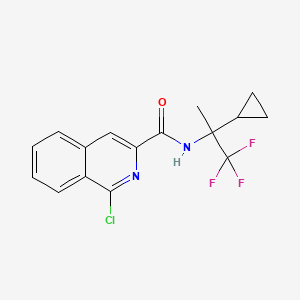

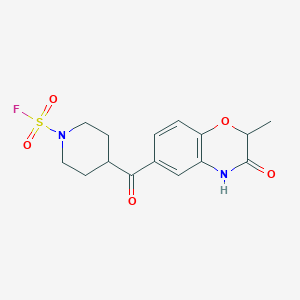
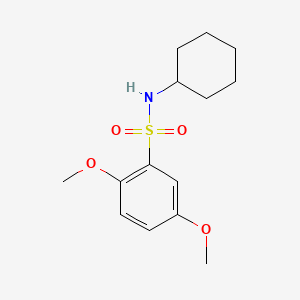
![2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol](/img/structure/B2729549.png)
